N,2-dimethyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
N,2-dimethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound belonging to the class of naphthyridines These compounds are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-1,8-naphthyridine-3-carboxamide can be achieved through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can occur at the methyl or carboxamide groups, resulting in new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.
Scientific Research Applications
N,2-dimethyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N,2-dimethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can intercalate with DNA segments, inhibiting the activity of topoisomerase II, which is crucial for DNA replication and cell division . This mechanism is similar to that of other naphthyridine derivatives used in anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A naphthyridine derivative used as an antibiotic.
Vosaroxin: A naphthyridine derivative in clinical trials for cancer treatment.
Uniqueness
N,2-dimethyl-1,8-naphthyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N,2-dimethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-7-9(11(15)12-2)6-8-4-3-5-13-10(8)14-7/h3-6H,1-2H3,(H,12,15) |
InChI Key |
JINKUPDIZRNLEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=N1)C(=O)NC |
Origin of Product |
United States |
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